molecular formula C8H9Cl2N3S2 B1521180 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride CAS No. 1193388-54-3

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride

Cat. No. B1521180
CAS RN: 1193388-54-3
M. Wt: 282.2 g/mol
InChI Key: PSKNBIIQFLUIMR-UHFFFAOYSA-N
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Description

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H7N3S2•2HCl and a molecular weight of 282.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3S2.2ClH/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8;;/h1-5H,9H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 282.22 .

Scientific Research Applications

Ultrasound Assisted Synthesis

  • Application: Synthesis of new derivatives.
  • Details: Ultrasound assisted synthesis of 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives incorporating pyrazolone moiety from 1-methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide with different hydrazonyl halides or N,N'-diphenyl-oxalodihydrazonoyl dichloride. Improved rates and yields observed under sonication compared to classical conditions (Abd El-Rahman, Saleh, & Mady, 2009).

Quantum Chemical Studies for Corrosion Inhibition

  • Application: Inhibition of mild steel corrosion in acidic medium.
  • Details: Density functional theory studies on thiadiazolines, including 4-chloro-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)aniline, revealed the inhibitive effect of these compounds against the corrosion of mild steel in acidic medium. The study included analysis of various quantum chemical parameters (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).

Antihypertensive α-Blocking Agents

  • Application: Development of antihypertensive agents.
  • Details: Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. This research indicated that many synthesized compounds showed promising antihypertensive activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Plant Growth-Regulating Activity

  • Application: Enhancement of plant growth.
  • Details: Synthesis of 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives showing significant plant growth-regulating activity, particularly enhancing root elongation at low concentrations (Yang, Wang, Zhang, & Wei, 2013).

Charge-Transfer Chromophores

  • Application: Development of charge-transfer chromophores.
  • Details: Preparation of peripheral donor-substituted compounds and their reaction with tetracyanoethylene (TCNE) or tetracyanoquinodimethane (TCNQ) to form charge-transfer chromophores, which showed efficient intramolecular charge-transfer interactions (Chen, Li, Liu, Yang, & Li, 2011).

Corrosion Inhibition

  • Application: Inhibition of mild steel corrosion in acidic solutions.
  • Details: Synthesis of hector bases, including 1,3,4-thiadiazoline derivatives, which demonstrated good inhibition efficiency in acidic environments for protecting mild steel (Quraishi & Sardar, 2003).

Singlet Oxygen Quantum Yield

  • Application: Photodynamic therapy for cancer treatment.
  • Details: Synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, showing high singlet oxygen quantum yield, which is significant for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitrypanosomal Activity

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2.2ClH/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8;;/h1-5H,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKNBIIQFLUIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=NN=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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